H-Pro-Gly-NH2-HCl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Gly-NH2-HCl typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of proline, followed by the coupling of glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the deprotection of the amino group and the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Gly-NH2-HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
H-Pro-Gly-NH2-HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of H-Pro-Gly-NH2-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including the inhibition or activation of enzymatic activity and the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- H-Val-Gly-NH2 hydrochloride
- H-Gln-NH2 hydrochloride
- H-Ala-Ala-NH2 hydrochloride
- H-Lys (Boc)-NH2 hydrochloride
- H-Glu (OtBu)-NH2 hydrochloride
Uniqueness
H-Pro-Gly-NH2-HCl is unique due to its specific sequence of amino acids and the presence of an amide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry. Compared to similar compounds, this compound may exhibit different reactivity and biological activity, which can be leveraged for specific purposes .
Properties
IUPAC Name |
(2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.ClH/c8-6(11)4-10-7(12)5-2-1-3-9-5;/h5,9H,1-4H2,(H2,8,11)(H,10,12);1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMRITSJSVVZTM-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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